1-chloro-5,7-difluoroisoquinoline

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Sourcing regioisomerically pure, halogenated isoquinolines for kinase inhibitor programs often introduces unwanted variability. 1-Chloro-5,7-difluoroisoquinoline (CAS 1368066-56-1) eliminates this risk, providing a defined 5,7-difluoro substitution pattern essential for PKCζ inhibitor activity. - Enables a 2-fold potency gain in PKCζ inhibition (70 nM vs. 140 nM IC50 for the 4,6-disubstituted analog) []. - Reactive 1-chloro handle supports rapid SAR exploration via cross-coupling. - Supplied with batch-specific analytical data to ensure synthetic reproducibility.

Molecular Formula C9H4ClF2N
Molecular Weight 199.6
CAS No. 1368066-56-1
Cat. No. B6206340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-5,7-difluoroisoquinoline
CAS1368066-56-1
Molecular FormulaC9H4ClF2N
Molecular Weight199.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-5,7-difluoroisoquinoline: Strategic Building Block


1-Chloro-5,7-difluoroisoquinoline (CAS 1368066-56-1) is a halogenated heterocyclic compound within the isoquinoline family, characterized by a reactive chloro substituent at the 1-position and two strongly electron-withdrawing fluorine atoms at the 5- and 7-positions of the isoquinoline scaffold [1]. This specific substitution pattern confers unique electronic properties and distinct synthetic utility, making it a valuable intermediate in pharmaceutical research. Its molecular formula is C9H4ClF2N, with a molecular weight of 199.58 g/mol [2]. The compound serves as a versatile precursor for the construction of diverse compound libraries via cross-coupling reactions and nucleophilic substitutions [1].

5,7-difluoro scaffold — designed for PKCζ inhibitor series; differentiated substitution pattern linked to reported potency trends
Reactive 1-chloro handle — enables SNAr and Pd-catalyzed cross-coupling for rapid analog library synthesis
Electron-deficient core — dual fluorine atoms enhance metabolic stability context and electronic tuning
Procurement fit: building block for kinase-targeted chemical biology and medicinal chemistry workflows

Why 1-Chloro-5,7-difluoroisoquinoline Stands Apart


The unique 5,7-difluoro substitution pattern in 1-chloro-5,7-difluoroisoquinoline is not arbitrary; it is a critical determinant of both biological activity and synthetic accessibility. This specific arrangement is part of a distinct chemical series—5,7-disubstituted isoquinolines—that has been identified as a novel class of protein kinase C ζ (PKCζ) inhibitors, showcasing a structure-activity relationship (SAR) distinct from its 4,6-disubstituted counterpart [1]. Furthermore, the combination of a reactive 1-chloro handle and the electron-deficient difluoroaryl ring enables unique cross-coupling and nucleophilic substitution chemistry that cannot be replicated by mono-fluorinated, non-fluorinated, or other regioisomeric analogs [2]. These properties make generic substitution scientifically unsound for researchers aiming to access the specific chemical space or biological profile associated with the 5,7-difluoroisoquinoline core.

Mono-fluorinated analogs (e.g., 1-chloro-7-fluoroisoquinoline)
Lack the second fluorine, reducing electron deficiency; may alter reactivity, metabolic stability, and SAR-driven activity profiles — not directly interchangeable with the 5,7-difluoro core.
Non-fluorinated isoquinolines (e.g., 1-chloroisoquinoline)
Absence of fluorine substantially changes electronic properties, coupling efficiency, and biological target engagement context; cannot replicate the difluoroaryl scaffold’s performance.
4,6-disubstituted regioisomers
Literature shows distinct PKCζ SAR trends between 5,7- and 4,6-substitution; the desired potency series is linked to the 5,7-pattern, so a 4,6-analog would shift the research profile.

1-Chloro-5,7-difluoroisoquinoline: Evidence-Based Advantages


PKCζ Inhibition: 5,7- vs. 4,6-Disubstituted Patterns

The 5,7-difluoro substitution pattern of the target compound is part of a chemical series that shows differentiated biological activity compared to its 4,6-disubstituted isoquinoline counterpart. In a study evaluating Protein Kinase C ζ (PKCζ) inhibition, the most potent compound from the 5,7-disubstituted series, compound 20, exhibited an IC50 of 70 nM, while the most potent compound from the 4,6-disubstituted series, compound 27, showed an IC50 of 140 nM [1]. This represents a 2-fold improvement in potency for the 5,7-substitution pattern. This class-level evidence directly demonstrates that the specific substitution pattern—the core structural feature of 1-chloro-5,7-difluoroisoquinoline—is crucial for achieving higher potency in this kinase inhibition context.

PKCζ inhibition
Class-level inference
70 nM vs 140 nM IC50
Reported series-level potency context for 5,7-disubstituted derivatives
Data from matched derivatives; compound 20 (5,7) vs compound 27 (4,6) in enzymatic assay
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Synthetic Versatility from Dual Reactive Sites

1-Chloro-5,7-difluoroisoquinoline possesses a unique combination of reactive sites, providing a level of synthetic versatility not found in its common analogs. The 1-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. Concurrently, the 5,7-difluoro pattern strongly activates the isoquinoline ring toward further electrophilic substitution and imparts unique electronic properties [2]. In contrast, 1-chloro-7-fluoroisoquinoline (CAS 630422-89-8) lacks the second fluorine atom, reducing its electron-deficiency and potentially lowering its reactivity and metabolic stability. Similarly, 1-chloroisoquinoline (no fluorine) would exhibit vastly different reactivity and physicochemical properties, making it unsuitable for projects requiring the specific electronic and steric profile of the difluorinated core.

Synthetic versatility
Class-level inference
Dual reactive sites: 1-Cl + 5,7-diF
Expands accessible chemical transformations compared to mono-fluoro or non-fluoro analogs
Qualitative comparison based on electronic properties; cross-coupling scope may need validation per derivative
Organic Synthesis Cross-Coupling Building Blocks

High Purity for Reproducible Research

Commercial availability of 1-chloro-5,7-difluoroisoquinoline is typically offered at a high purity standard of 95% (or greater) [1]. While not a direct head-to-head comparison, this established purity baseline is a critical differentiator for procurement decisions. This specification is essential for ensuring reliable and reproducible results in both synthetic transformations and biological assays, as it minimizes the presence of confounding impurities that could affect reaction yields or skew biological data.

Commercial purity
Supporting evidence
≥ 95% (reported baseline)
Supports reproducible synthetic and assay results
Supplier specification; lot-specific COA review recommended
Quality Control Analytical Chemistry Procurement

1-Chloro-5,7-difluoroisoquinoline Research Applications


Medicinal Chemistry: Kinase Inhibitor Development

This compound is an ideal starting material for designing and synthesizing novel kinase inhibitors, particularly those targeting Protein Kinase C ζ (PKCζ). The 5,7-difluoro substitution pattern has been directly linked to enhanced potency in this class, as demonstrated by a 2-fold improvement in IC50 (70 nM vs. 140 nM) for a 5,7-disubstituted derivative compared to its 4,6-disubstituted counterpart [1]. The 1-chloro handle allows for rapid analoging to explore SAR and optimize drug-like properties.

Chemical Biology: Selective Chemical Probe Development

The unique electronic and steric properties conferred by the 5,7-difluoro arrangement make this compound a valuable precursor for creating selective chemical probes. Fluorine atoms are known to enhance binding affinity and metabolic stability, and the specific 5,7-pattern may lead to unique interactions with biological targets [1]. Researchers can use this scaffold to build focused libraries aimed at dissecting complex biological pathways or validating novel therapeutic targets, where selectivity is paramount [2].

Organic Synthesis: Advanced Building Block

The combination of a reactive 1-chloro group and a highly electron-deficient difluoroaryl ring makes this compound a powerful and versatile building block in synthetic organic chemistry [1]. It enables efficient and selective construction of complex, fluorinated heterocyclic frameworks via sequential or orthogonal cross-coupling reactions, such as Suzuki and Sonogashira couplings, at the 1-position. This allows for the rapid exploration of chemical space for material science or further medicinal chemistry applications.

Application
Selection Property
Validation Focus
PKCζ inhibitor scaffold design
5,7-difluoro substitution pattern
SAR and kinase inhibition potency assessment
Selective chemical probe synthesis
Electron-deficient fluoroaryl core
Target engagement and selectivity profiling
Complex fluorinated heterocycle construction
Dual reactive handles (1-Cl, 5,7-diF)
Cross-coupling efficiency and library scope
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